molecular formula C11H18N2O2 B1305116 Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate CAS No. 519056-54-3

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1305116
Key on ui cas rn: 519056-54-3
M. Wt: 210.27 g/mol
InChI Key: GLXLMRLPFQWBGW-UHFFFAOYSA-N
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Patent
US08143293B2

Procedure details

To a solution of ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate (0.60 g, 2.85 mmol) in a mix of ethanol:water:dioxane (1:1:1, 9 mL) was added lithium hydroxide (0.48 mg, 11.4 mmol). The mixture was stirred at 40° C. for 5 hours. The solution was checked by LC-MS and diluted with water (10 mL) and the pH adjusted to 2 with 1N HCl. The solution was extracted with EtOAc (2×10 mL) and the combined organic phases washed with brine (20 mL), dried (NaSO4), and concentrated in vacuo to obtain 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid (0.50 g, 96% yield). 1H NMR (400 MHz, DMSO-d6): δ 12.4 (s, 1H), 5.47 (s, 1H), 2.42 (s, 3H), 1.56 (s, 9H); MS (ESI) m/z: 183.1 (M+H+).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
ethanol water dioxane
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.48 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[C:9]([CH3:10])=[CH:8][C:7]([C:11]([O:13]CC)=[O:12])=[N:6]1)([CH3:4])([CH3:3])[CH3:2].C(O)C.O.O1CCOCC1.[OH-].[Li+].Cl>O>[C:1]([N:5]1[C:9]([CH3:10])=[CH:8][C:7]([C:11]([OH:13])=[O:12])=[N:6]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C)(C)(C)N1N=C(C=C1C)C(=O)OCC
Name
ethanol water dioxane
Quantity
9 mL
Type
reactant
Smiles
C(C)O.O.O1CCOCC1
Step Two
Name
Quantity
0.48 mg
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (2×10 mL)
WASH
Type
WASH
Details
the combined organic phases washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (NaSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)N1N=C(C=C1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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